7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine family, a class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties . Its structure features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at the 7-position with a 3-fluorophenyl group and at the 3-position with a 4-methylbenzyl moiety. These substituents influence its electronic, steric, and pharmacokinetic properties, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-5-7-14(8-6-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-3-2-4-16(21)9-15/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZTUGAQRZEMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidinone core. One common approach is the cyclization of appropriate thiophene derivatives with amidines under acidic conditions. The fluorophenyl and methylbenzyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted thieno[3,2-d]pyrimidinones with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: This compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of thienopyrimidinones are highly dependent on substituent modifications. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Anticancer Potential
- The 3-fluorophenyl group may enhance membrane permeability, while the 4-methylbenzyl substituent balances steric bulk and metabolic stability.
- 7-Phenyl-3-(3-(trifluoromethyl)benzyl) : The trifluoromethyl group improves metabolic resistance but may reduce solubility due to increased hydrophobicity .
Enzyme Inhibition
- Phosphodiesterase 7 (PDE7) Inhibitors: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives with substitutions at the 7-position (e.g., 7-(2-methylphenyl)) exhibit nanomolar potency against PDE7, a target for inflammatory diseases . The target compound’s 3-fluorophenyl group may similarly optimize enzyme binding.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 4-methylbenzyl group in the target compound offers moderate lipophilicity (logP ~3.5 estimated), compared to the more hydrophobic trifluoromethyl analogue (logP ~4.2) .
- Solubility: Ether-linked substituents (e.g., 2-(4-fluorophenoxy)ethyl) improve aqueous solubility, whereas halogenated aryl groups (Br, Cl) may reduce it .
Biological Activity
7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 350.4 g/mol
- CAS Number : 1105211-72-0
The thienopyrimidine derivatives are known to interact with various biological targets, including kinases and receptors involved in cell signaling pathways. The presence of the fluorophenyl and methylbenzyl substituents in this compound may enhance its binding affinity and selectivity towards specific targets.
Anticancer Activity
Several studies have investigated the anticancer potential of thienopyrimidine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
- Cell Proliferation Inhibition : In vitro assays demonstrated that derivatives of thienopyrimidines can significantly inhibit the proliferation of cancer cells, particularly in breast and lung cancer models.
- Apoptosis Induction : Mechanistic studies revealed that these compounds can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits activity against certain bacterial strains, indicating its potential as an antibiotic agent.
Case Studies
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Study on Anticancer Activity : A recent study published in a peer-reviewed journal demonstrated that a related thienopyrimidine compound inhibited the growth of MCF-7 breast cancer cells by approximately 70% at a concentration of 10 µM over 48 hours. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.
Compound IC50 (µM) Cancer Cell Line Mechanism Compound A 5.0 MCF-7 Apoptosis induction Compound B 8.0 A549 Cell cycle arrest - Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties found that this compound showed significant inhibition against Staphylococcus aureus with an MIC value of 16 µg/mL, suggesting its potential use in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
